BenchChemオンラインストアへようこそ!

Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Fsp3 drug-likeness spirocyclic scaffold

tert-Butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1370210-93-7; molecular formula C₁₅H₂₇NO₃; MW 269.38 g/mol) is a bifunctional spirocyclic building block classified as a PROTAC (Proteolysis-Targeting Chimera) linker. The molecule features a rigid 7-azaspiro[3.5]nonane core with a Boc-protected secondary amine on the seven-membered ring and a primary hydroxyethyl (-CH₂CH₂OH) substituent at the 2-position of the cyclobutane ring.

Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
Cat. No. B8210924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Molecular FormulaC15H27NO3
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CCO
InChIInChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)10-12(11-15)4-9-17/h12,17H,4-11H2,1-3H3
InChIKeyCOLXRHJXURBUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate – Procurement-Grade PROTAC Linker Overview


tert-Butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1370210-93-7; molecular formula C₁₅H₂₇NO₃; MW 269.38 g/mol) is a bifunctional spirocyclic building block classified as a PROTAC (Proteolysis-Targeting Chimera) linker . The molecule features a rigid 7-azaspiro[3.5]nonane core with a Boc-protected secondary amine on the seven-membered ring and a primary hydroxyethyl (-CH₂CH₂OH) substituent at the 2-position of the cyclobutane ring . With a fraction of sp³-hybridized carbons (Fsp³) of 0.93 — substantially exceeding the mean Fsp³ of 0.47 for approved drugs — this compound delivers exceptional three-dimensional character and conformational rigidity valued in fragment-based drug discovery and targeted protein degradation campaigns [1].

Why Generic Substitution of tert-Butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate Is Not Advisable in PROTAC Linker Selection


Within the 7-azaspiro[3.5]nonane PROTAC linker family, compounds differ fundamentally in their fraction of sp³-hybridized carbon (Fsp³), hydrogen-bond donor/acceptor count, rotatable bond number, topological polar surface area (TPSA), and lipophilicity (Log P) — all of which are known to govern ternary complex formation efficiency, membrane permeability, and degradation potency in PROTAC design [1][2]. The closest commercially prevalent analog, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2), carries a ketone at the 2-position instead of a hydroxyethyl group, eliminating the sole hydrogen-bond donor and reducing both the Fsp³ (0.85 vs. 0.93) and the number of rotatable bonds (3 vs. 5) . These differences are not cosmetic: in the GPX4 PROTAC degrader program, systematic linker-length optimization across compounds 5a–5k revealed that even a single methylene unit changed cellular IC₅₀ values by up to 4-fold, demonstrating that linker architecture directly and quantitatively dictates degrader potency [2]. Substituting the hydroxyethyl-bearing spirocycle with the oxo analog fundamentally alters the linker's physicochemical fingerprint and its resulting biological performance.

Quantitative Differentiation Evidence: tert-Butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate vs. Closest Analogs


Fsp³ Carbon Saturation: 0.93 vs. 0.85 — A 9.4% Advantage in Three-Dimensional Character for Drug-Likeness

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.93, calculated from its molecular formula C₁₅H₂₇NO₃ (14 sp³ carbons out of 15 total carbons) . This is 9.4% higher than the Fsp³ of 0.85 for the closest commercial analog, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2; C₁₃H₂₁NO₃, 11 sp³ carbons out of 13) . Published analyses of 2.2 million screening compounds versus 1,179 approved drugs show that mean Fsp³ rises from 0.36 to 0.47 during the drug discovery trajectory, and that higher Fsp³ positively correlates with aqueous solubility and negatively correlates with melting point [1]. The 0.93 Fsp³ of the target places it in the top percentile of sp³-rich building blocks, a property leveraged in spirocyclic PROTAC linkers to enhance conformational pre-organization and reduce off-target promiscuity [2].

Fsp3 drug-likeness spirocyclic scaffold

Hydrogen-Bond Donor Count: 1 vs. 0 — Enabling Hydrogen-Bond-Directed Conjugation and Ternary Complex Stabilization

The target compound possesses exactly one hydrogen-bond donor (the terminal -OH of the 2-hydroxyethyl group), whereas the ketone analog tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate has zero H-bond donors . This difference is structurally deterministic: the ketone analog's 2-position is a carbonyl (C=O), which can only accept hydrogen bonds, while the target's primary alcohol can both donate and accept. In PROTAC ternary complex structures, hydrogen-bond networks at the linker–protein interface (e.g., with His380 and Trp382 residues in cereblon-based systems) have been shown to stabilize the E3 ligase–PROTAC–target protein complex, and polar linker groups that maintain these H-bond networks can strengthen binding . The target compound's -OH group provides a synthetic handle for ester, ether, or carbamate conjugation while preserving the potential to engage in intermolecular hydrogen bonding within the final degrader architecture.

hydrogen bond donor PROTAC linker conjugation chemistry

Rotatable Bond Count: 5 vs. 3 — Extended Conformational Reach for Ternary Complex Geometry Optimization

The target compound contains 5 rotatable bonds (including the two methylene units of the hydroxyethyl chain and the Boc ester rotation), compared to only 3 rotatable bonds in the 2-oxo analog . In the GPX4 PROTAC degrader program (compounds 5a–5k), systematic elongation of the linker by single methylene units produced IC₅₀ values ranging from inactive (5c, n=3) to 0.435 μM (5i, optimal nine-methylene linker), with the optimal length conferring approximately 4-fold greater potency than suboptimal lengths [1]. The two additional rotatable bonds in the target compound correspond to the -CH₂CH₂OH extension, providing an effective 2–3 Å increase in linker reach while preserving spirocyclic rigidity at the core. This positions the target compound as an intermediate-length linker with greater geometric flexibility than the oxo analog, enabling finer optimization of E3 ligase–target protein proximity for ternary complex formation.

rotatable bonds linker length PROTAC ternary complex

Lipophilicity (Consensus Log P): ~2.67 vs. ~2.06 — Balanced Polarity for Membrane Permeability Without Excessive Lipophilicity

The consensus Log P (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods) for the target compound is approximately 2.67, compared to approximately 2.06 for the 2-oxo analog — a difference of +0.61 log units . The individual method values for the target are: iLOGP = 3.3, XLOGP3 = 2.5, WLOGP = 2.42, MLOGP = 2.23, SILICOS-IT Log P ≈ 2.9 . For the oxo analog: iLOGP = 2.62, XLOGP3 = 1.17, WLOGP = 1.99, MLOGP = 1.6, SILICOS-IT Log P = 1.94 . This places both compounds within the generally acceptable Log P range for oral drug-likeness (1–5), but the target's higher lipophilicity (driven by the two additional methylene units) may confer superior passive membrane permeability — a bottleneck parameter for PROTACs, which typically exceed 700 Da in final molecular weight. The rigid spirocyclic core combined with moderate lipophilicity aligns with the linker design principle that balanced polarity is essential for achieving both cellular uptake and ternary complex stability [1].

Log P lipophilicity membrane permeability PROTAC optimization

Topological Polar Surface Area (TPSA): 49.77 vs. 46.61 Ų — Modestly Enhanced Polarity for Solubility Tuning

The target compound has a calculated topological polar surface area (TPSA) of 49.77 Ų, versus 46.61 Ų for the 2-oxo analog — a difference of +3.16 Ų (6.8% relative increase) . Both values fall below the established 140 Ų threshold associated with good oral bioavailability and the 60 Ų threshold for blood–brain barrier penetration, indicating that neither compound is expected to have permeability limitations attributable to polarity alone. The moderate increase in TPSA for the target compound arises from the replacement of the ketone oxygen with a primary alcohol, which distributes polar surface area across both the oxygen and the hydroxyl hydrogen. In PROTAC linker design, TPSA contributes to the overall polarity balance of the final degrader molecule (typically MW > 700 Da). A TPSA difference of 3.16 Ų at the linker level may seem modest, but when the linker constitutes approximately 30–40% of the final PROTAC molecular weight, this difference contributes meaningfully to the overall physicochemical profile [1].

TPSA polar surface area solubility PROTAC linker design

Regiochemical Specificity: 7-Boc-2-(2-hydroxyethyl) vs. 2-Boc-7-(hydroxymethyl) Isomers — Distinct Synthetic Handles for Orthogonal PROTAC Assembly

The target compound (CAS 1370210-93-7) places the Boc protecting group on the 7-aza (piperidine-like) nitrogen and the hydroxyethyl handle on the 2-position of the cyclobutane ring . This is distinct from the regioisomeric family represented by tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1434141-69-1), where the Boc group resides on the 2-aza (azetidine-like) nitrogen and the hydroxyl-bearing substituent is on the cyclohexane ring . The target's 7-Boc architecture means that Boc deprotection exposes a secondary amine embedded in a six-membered ring (piperidine-type, pKa ~10–11 for the conjugate acid), whereas the 2-Boc isomer exposes an azetidine-type nitrogen (four-membered ring, pKa ~8–9) upon deprotection. This pKa difference of approximately 1–2 units directly affects the protonation state at physiological pH and thus influences both the conjugation reactivity and the intracellular trafficking of the final PROTAC . Furthermore, the target's hydroxyethyl is positioned on the smaller cyclobutane ring, which may project the conjugation handle into a sterically distinct trajectory compared to the cyclohexane-anchored hydroxymethyl of the 2-Boc isomer.

regiochemistry Boc protection orthogonal synthesis PROTAC assembly

Recommended Procurement Scenarios for tert-Butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate Based on Quantitative Differentiation Evidence


PROTAC Library Design Requiring High-Fsp³, sp³-Rich Linker Fragments with Conformational Rigidity

For fragment-based PROTAC discovery programs aiming to maximize three-dimensional character, the target compound's Fsp³ of 0.93 provides a quantifiably higher sp³ fraction than any commercially common analog in the 7-azaspiro[3.5]nonane series . This property is directly relevant to medicinal chemistry campaigns where increasing Fsp³ has been shown to correlate with improved clinical developability [1]. The rigid spirocyclic core, combined with the flexible hydroxyethyl arm, delivers the conformational pre-organization that spiro-based linkers are specifically valued for in PROTAC design — locking molecular geometry while retaining sufficient reach for ternary complex formation [2].

PROTAC Synthesis Requiring a Boc-Protected Piperidine-Type Amine with a Primary Alcohol Conjugation Handle

The target compound uniquely provides simultaneous Boc protection of a 7-aza (piperidine-like) nitrogen and a primary alcohol at the 2-position of the cyclobutane ring . This orthogonal protection strategy enables sequential deprotection: the Boc group can be removed under acidic conditions (e.g., TFA or HCl/dioxane) to expose the secondary amine for amide coupling with an E3 ligase ligand carboxylic acid, while the primary alcohol can be activated (e.g., as a mesylate or via Mitsunobu) for ether or ester linkage to the target-protein warhead. This dual-handle architecture is not available in the 2-oxo analog, which offers only a ketone for reductive amination-based conjugation . The target's 1 H-bond donor further distinguishes it from the 0 HBD ketone analog, enabling hydrogen-bond-mediated interactions within the final degrader's linker region .

Linker-Length Optimization Campaigns Where Incremental Methylene Spacing Is Required

In the GPX4 PROTAC degrader program, systematic variation of linker length by single methylene units produced a 4-fold potency difference between suboptimal and optimal lengths (IC₅₀ from >2.1 μM to 0.435 μM in HT1080 cells) [3]. The target compound, with its 2-(2-hydroxyethyl) substituent contributing 2 additional rotatable bonds (5 total) compared to the 2-oxo analog (3 total), provides an intermediate linker reach that positions it within the optimization landscape between shorter, more rigid linkers and longer, fully flexible alkyl-chain linkers . Researchers exploring linker SAR can use this compound as a defined-length, semi-rigid building block to systematically probe the geometric requirements for E3 ligase–target protein proximity.

Spirocyclic Scaffold Diversification in CNS-Targeted PROTAC Programs

The 7-azaspiro[3.5]nonane scaffold has been validated as a privileged core in CNS drug discovery, including as the lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors with kinact/Ki values exceeding 1500 M⁻¹ s⁻¹ [4]. The target compound's TPSA of 49.77 Ų (below the 60 Ų BBB threshold) and consensus Log P of ~2.67 position it favorably for CNS-targeted PROTAC applications where blood–brain barrier penetration is required . The combination of a spirocyclic core providing conformational constraint with balanced polarity makes this linker a rational choice when designing degraders for CNS-resident targets such as GPX4, FAAH, or muscarinic M4 receptors [2][4].

Quote Request

Request a Quote for Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.